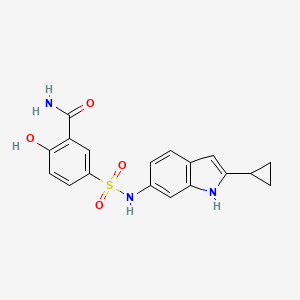
CD73-IN-1
描述
作用机制
CD73-IN-1通过抑制CD73的酶活性发挥作用,从而减少从腺苷单磷酸生成腺苷。 这种抑制导致腺苷介导的免疫抑制减少,增强了免疫细胞(如T细胞和自然杀伤细胞)的活性 . 该化合物靶向CD73的活性位点,阻止其与腺苷单磷酸的相互作用以及随后的腺苷生成 .
生化分析
Biochemical Properties
5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects . This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and leading to downstream effects on cellular functions .
Cellular Effects
The effects of 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, including those mediated by kinases and phosphatases . It can alter gene expression by modulating transcription factors and other regulatory proteins . Furthermore, it impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects collectively contribute to its potential therapeutic applications in conditions such as cancer and inflammation .
Molecular Mechanism
At the molecular level, 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide exerts its effects through several mechanisms. It binds to specific biomolecules, including receptors and enzymes, altering their activity . This binding can lead to enzyme inhibition or activation, depending on the target . For example, its interaction with cyclooxygenase results in the inhibition of prostaglandin synthesis, which is a key mediator of inflammation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The effects of 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide have been studied over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These findings suggest that it may have potential for long-term therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide vary with dosage. At low doses, it has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . This compound can also affect the levels of various metabolites, including those involved in energy production and detoxification processes . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects .
Transport and Distribution
Within cells and tissues, 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence its localization and accumulation in different cellular compartments . For example, it may be preferentially taken up by certain cell types or tissues, leading to higher local concentrations and enhanced biological effects .
Subcellular Localization
The subcellular localization of 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting metabolic processes and energy production .
准备方法
合成路线和反应条件
CD73-IN-1的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以增强其与CD73的结合亲和力和特异性。合成路线通常包括:
核心结构的形成: 这涉及使用芳香族或杂芳香族化合物作为起始原料,它们经历各种反应,如硝化、还原和环化。
官能团修饰:
工业生产方法
This compound的工业生产涉及扩大实验室合成工艺,同时确保高纯度和高产率。这通常包括:
反应条件的优化: 调整温度、压力和溶剂等参数,以最大限度地提高产率并减少副产物。
纯化技术: 使用结晶、色谱和重结晶等方法来获得高纯度的最终产品。
化学反应分析
反应类型
CD73-IN-1经历各种化学反应,包括:
氧化: 该化合物可以氧化形成不同的衍生物,这些衍生物可能具有改变的生物活性。
还原: 还原反应可以修饰官能团,可能增强化合物的稳定性和功效。
取代: 取代反应,如亲核取代或亲电取代,可以将新的官能团引入分子。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 经常使用硼氢化钠和氢化铝锂等还原剂。
取代: 在各种条件下(包括酸性或碱性环境)使用卤素、烷基化剂和亲核试剂等试剂。
形成的主要产物
这些反应形成的主要产物包括具有修饰的官能团的this compound的各种衍生物,这些衍生物可能表现出不同的生物活性以及药代动力学特性。
科学研究应用
CD73-IN-1具有广泛的科学研究应用,包括:
癌症研究: this compound用于研究CD73在肿瘤进展和免疫逃避中的作用。
免疫学: 该化合物用于研究腺苷的免疫抑制效应以及CD73抑制增强免疫反应的潜力.
相似化合物的比较
类似化合物
奥来珠单抗: 另一种CD73抑制剂,具有双重作用机制,包括抑制CD73的酶活性以及交联CD73二聚体.
AB680: 一种小分子CD73抑制剂,在临床前研究中已显示出增强抗肿瘤免疫反应的潜力.
MEDI9447: 一种基于抗体的CD73抑制剂,阻断CD73的酶活性,并已证明与其他癌症疗法联用时具有疗效.
CD73-IN-1的独特性
This compound的独特性在于其对CD73的高特异性和结合亲和力,这使得有效抑制酶的活性成为可能。 此外,其小分子性质在药代动力学和管理方便性方面比基于抗体的抑制剂具有优势 .
属性
IUPAC Name |
5-[(2-cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c19-18(23)14-9-13(5-6-17(14)22)26(24,25)21-12-4-3-11-7-15(10-1-2-10)20-16(11)8-12/h3-10,20-22H,1-2H2,(H2,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGALILHRFUCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


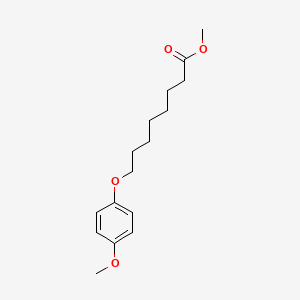
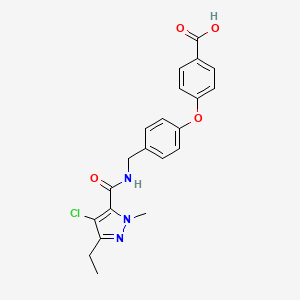
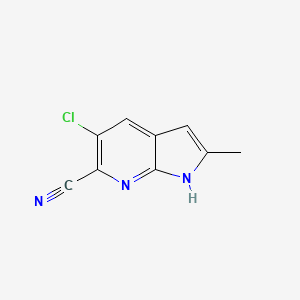
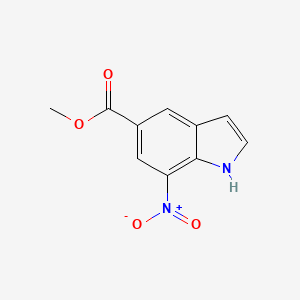
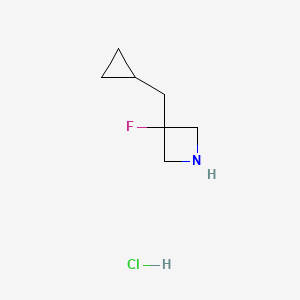
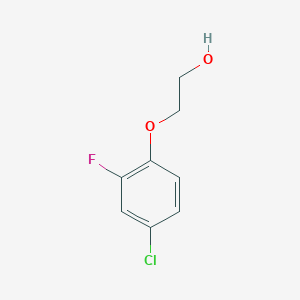
![(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436002.png)

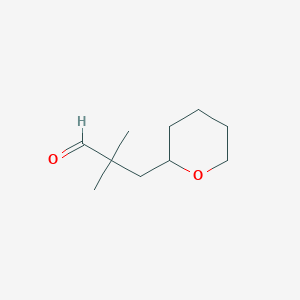
![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1436006.png)
![tert-Butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate](/img/structure/B1436007.png)
![(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1436009.png)
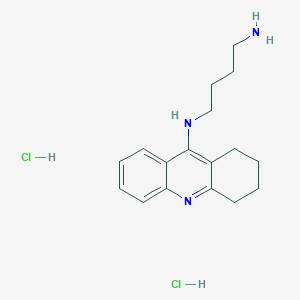
![(6R,7S)-7-(2-(cyanomethylthio)acetamido)-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1436017.png)
